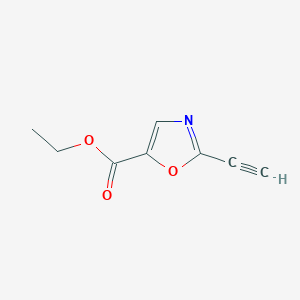
Ethyl 2-ethynyloxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エチニルオキサゾール-5-カルボン酸エチルは、分子式C8H7NO3の複素環式化合物です。これは、2位にエチニル基、5位にエチルエステル基が置換されたオキサゾール環を特徴としています。
2. 製法
合成経路と反応条件: 2-エチニルオキサゾール-5-カルボン酸エチルの合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、2-ブロモ酢酸エチルとプロパルギルアミンを反応させて中間体を生成し、次に塩基の存在下で環化させて目的のオキサゾール誘導体を生成する方法です。
工業生産方法: 2-エチニルオキサゾール-5-カルボン酸エチルの工業生産は、同様の合成経路を使用する場合がありますが、収量と純度の最適化を図った大規模で行われます。連続フローリアクターや自動化システムの使用により、生産プロセスの効率性とスケーラビリティを向上させることができます。
反応の種類:
酸化: 2-エチニルオキサゾール-5-カルボン酸エチルは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化反応を起こし、酸化された官能基を持つ対応するオキサゾール誘導体を生成することができます。
還元: 還元反応は、パラジウム担持炭素などの水素化触媒を使用して、エチニル基をエチル基に還元することができます。
置換: 求核置換反応は、特に2位で、水素化ナトリウムやハロアルカンなどの試薬を使用して、オキサゾール環で起こります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、その他の強い酸化剤。
還元: パラジウム担持炭素、水素ガス、その他の水素化触媒。
置換: 水素化ナトリウム、ハロアルカン、その他の求核剤。
主要な生成物:
酸化: 酸化されたオキサゾール誘導体。
還元: エチル置換オキサゾール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換オキサゾール誘導体。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethynyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with propargylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products:
Oxidation: Oxidized oxazole derivatives.
Reduction: Ethyl-substituted oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
2-エチニルオキサゾール-5-カルボン酸エチルは、科学研究でいくつかの応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されています。
生物学: 潜在的な生物活性とその生体分子との相互作用について調査されています。
医学: 創薬および開発における薬理フォアとして、その可能性が探られています。
産業: 特定の特性を持つ特殊化学品や材料の生産に使用されています。
作用機序
2-エチニルオキサゾール-5-カルボン酸エチルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。エチニル基はπ-π相互作用や水素結合に参加することができ、オキサゾール環は芳香族スタッキングやその他の非共有結合相互作用に関与することができます。これらの相互作用は、生物学的経路やプロセスの活性を調節することができます。
類似化合物:
2-アミノチアゾール-5-カルボン酸エチル: 構造は似ていますが、オキサゾール環ではなくチアゾール環が含まれています。
2-アミノチアゾール-5-カルボン酸エチル: エチニル基ではなくアミノ基が含まれています。
独自性: 2-エチニルオキサゾール-5-カルボン酸エチルは、エチニル基の存在によって独自性があり、類似の化合物と比較して異なる反応性と相互作用のプロファイルを付与します。これは、特定の合成および研究用途のための貴重な化合物です。
類似化合物との比較
Ethyl 2-aminothiazole-5-carboxylate: Similar in structure but contains a thiazole ring instead of an oxazole ring.
Ethyl 2-aminothiazole-5-carboxylate: Contains an amino group instead of an ethynyl group.
Uniqueness: Ethyl 2-ethynyloxazole-5-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
ethyl 2-ethynyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H7NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3 |
InChIキー |
GFGYTEXOZKMWDV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(O1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyrrolo[3,2-E]benzoxazole](/img/structure/B11917372.png)


![4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11917404.png)










